molecular formula C6H9ClN2O2S B2941127 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride CAS No. 2089292-64-6

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride

Cat. No.: B2941127
CAS No.: 2089292-64-6
M. Wt: 208.66
InChI Key: WPTRJRFKLLPZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride (CAS: 2089292-64-6) is a synthetic amino acid derivative characterized by a thiazole ring substituted at the β-position of the alanine backbone. Its molecular formula is C₆H₉ClN₂O₂S, with a molecular weight of 208.67 g/mol . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical research. The thiazole moiety—a five-membered heterocycle containing sulfur and nitrogen—imparts unique electronic and steric properties, which are critical for interactions in biological systems, such as enzyme inhibition or receptor binding .

Storage requires an inert atmosphere at room temperature, and safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTRJRFKLLPZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the use of thiazole-5-carboxylic acid, which is reacted with an appropriate amino acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Group Solubility/Storage Key Applications/Biological Notes
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride 2089292-64-6 C₆H₉ClN₂O₂S 208.67 Thiazol-5-yl Inert atmosphere, room temperature Potential neuroprotective agents
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride 2641915-74-2 C₁₀H₁₀ClF₂NO₄ 289.64 2,2-Difluorobenzo[d][1,3]dioxol-5-yl N/A Synthetic intermediates; fluorination enhances metabolic stability
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride 77140-84-2 C₁₀H₁₂ClNO₄ 245.66 Benzo[d][1,3]dioxol-5-yl Sample solution at 10 mM Research in neurotransmitter analogs
L-Histidine hydrochloride hydrate 5934-29-2 C₆H₁₁ClN₃O₂·H₂O 209.63 Imidazol-4-yl Water-soluble Biochemical assays; natural amino acid derivative
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid (free base) 1343718-84-2 C₆H₈N₂O₂S 172.20 Thiazol-5-yl N/A Chiral building block for peptide synthesis

Key Structural and Functional Differences

Thiazole vs. Benzo[d][1,3]dioxol :

  • The thiazole group in the target compound provides a π-deficient aromatic system , favoring interactions with electron-rich biological targets (e.g., kinases or receptors) . In contrast, benzo[d][1,3]dioxol derivatives (CAS 77140-84-2, 2641915-74-2) feature an electron-rich aromatic ring , which may enhance binding to hydrophobic pockets in enzymes .

Imidazole vs. Thiazole :

  • L-Histidine hydrochloride (CAS 5934-29-2) contains an imidazole ring, which participates in metal chelation and hydrogen bonding —properties critical for enzyme cofactors (e.g., histidine in metalloproteases) . The thiazole in the target compound lacks this dual functionality but offers greater chemical stability.

Hydrochloride Salt vs. Free Base :

  • The hydrochloride form (CAS 2089292-64-6) improves aqueous solubility and crystallinity compared to the free base (CAS 1343718-84-2), facilitating formulation in drug development .

Biological Activity

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is attributed to its ability to interact with specific enzymes and receptors. The thiazole ring structure allows it to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the amino acid moiety can modulate receptor functions, leading to various biological effects such as antimicrobial and anticancer activities .

Biological Activities

Research indicates that 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by influencing cellular pathways involved in cancer progression .
  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes related to metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride. The following table summarizes key findings regarding its antimicrobial activity:

PathogenMIC (mg/mL)Activity Type
Escherichia coli0.0195Antibacterial
Bacillus mycoides0.0048Antibacterial
Candida albicans0.0048Antifungal
Staphylococcus aureus0.0098Antibacterial
Pseudomonas aeruginosa0.0134Antibacterial

These results indicate that the compound is particularly effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride:

  • Study on Antimicrobial Properties : A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it significantly inhibited the growth of resistant strains, suggesting its potential as a novel treatment option in antibiotic resistance scenarios .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation, indicating promising anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.